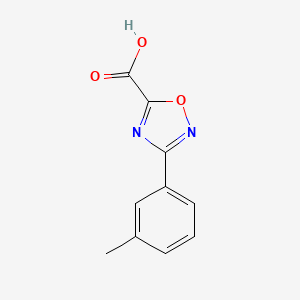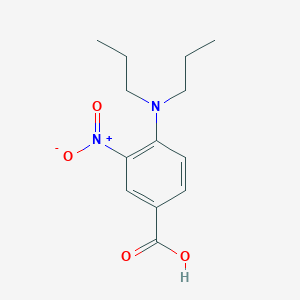![molecular formula C13H18N2O2 B1385819 [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 1017668-00-6](/img/structure/B1385819.png)
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone
Descripción general
Descripción
3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone, also known as 2-AEPM, is an organic compound that is widely used in scientific research due to its unique properties. It is a derivative of pyrrolidin-1-yl-methanone, which is a type of cyclic amine. 2-AEPM is a white powder that is soluble in water and has a molecular weight of 230.3 g/mol. It is a synthetic molecule that has been used in a variety of laboratory experiments and studies due to its versatile properties.
Aplicaciones Científicas De Investigación
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has a wide range of scientific research applications due to its unique properties. It is used as an intermediate in the synthesis of other compounds, such as benzodiazepines and phenethylamines. It is also used as a reagent in the synthesis of bioactive compounds, such as antibiotics and anti-cancer drugs. Additionally, it is used as a chemical for the preparation of pharmaceuticals and as a research tool for the study of enzyme-catalyzed reactions.
Mecanismo De Acción
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone acts as a substrate for a variety of enzymes, such as monoamine oxidase and catechol-O-methyltransferase. These enzymes catalyze the conversion of this compound into its metabolites, which are then further metabolized by other enzymes. Additionally, this compound can act as an inhibitor of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic properties, as well as an ability to modulate the activity of the central nervous system. Additionally, it has been found to have anti-inflammatory and analgesic effects, as well as an ability to reduce the symptoms of Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone has several advantages for laboratory experiments. It is an easily synthesized compound that is stable and has a low cost. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, it should be noted that this compound has a low solubility in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
The potential applications of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone are vast and there are many future directions for research. One potential direction is to explore the effects of this compound on other neurological disorders, such as Alzheimer’s disease and schizophrenia. Additionally, further research could be done to investigate the potential of this compound as an anti-cancer agent. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of addiction and substance abuse.
Propiedades
IUPAC Name |
[3-(2-aminoethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-6-9-17-12-5-3-4-11(10-12)13(16)15-7-1-2-8-15/h3-5,10H,1-2,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBHDUUTVVIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)


![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)







